molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2952536
CAS No.: 1021025-64-8
M. Wt: 469.593
InChI Key: FCCQVJCSKIBJCW-UHFFFAOYSA-N
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Description

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound notable for its structural features that include a pyrazolopyrimidine core, a benzylpiperazine moiety, and a phenylpropanamide group. This compound has garnered interest in the realms of medicinal chemistry and pharmacology for its potential biological activities and uses.

Scientific Research Applications

Chemistry: The compound is used to explore new reaction mechanisms and synthetic pathways, serving as a model compound in organic synthesis studies.

Biology: In biology, it functions as a probe to study biological processes, given its structural features that allow for interaction with biomolecules.

Medicine: Medically, the compound is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor in various disease models.

Industry: Industrially, it might be employed in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.

Result of Action

Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step reactions that begin with the construction of the pyrazolopyrimidine core. This is followed by functionalization with piperazine derivatives and subsequent attachment of the phenylpropanamide group. Key steps may include:

  • Pyrazolopyrimidine Synthesis: : Starting with the formation of the pyrazolopyrimidine core via cyclization reactions.

  • Piperazine Functionalization: : Benzylation of piperazine followed by coupling with the pyrazolopyrimidine intermediate.

  • Attachment of Phenylpropanamide: : Final coupling reactions to attach the phenylpropanamide moiety.

Industrial Production Methods: Large-scale production would require optimization of reaction conditions, considering factors such as temperature, solvents, and catalysts to maximize yield and purity. Utilizing automated synthetic platforms and continuous flow chemistry could significantly enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound might undergo oxidation reactions, especially at the benzylic positions.

  • Reduction: : Reduction of any nitro or carbonyl functionalities, if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium catalyst for hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products: Depending on the reaction type, oxidation may yield carboxylic acids or ketones, while reduction could yield amines or alcohols. Substitution reactions might result in various derivatives with different functional groups attached.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Similar structure with a methyl group instead of a benzyl group.

  • N-(2-(4-(4-benzylpiperazin-1-yl)-1H-imidazo[4,5-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Substitution of the pyrazolopyrimidine core with an imidazopyrimidine core.

Uniqueness: N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of the pyrazolopyrimidine core and the benzylpiperazine moiety, which imparts distinct biological activities and physicochemical properties compared to similar compounds.

There you have it—a deep dive into the chemical wonder that is this compound. This compound’s complex structure and diverse reactivity make it a fascinating subject in various scientific fields. Fancy diving into more nerdy details or ready to switch gears?

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCQVJCSKIBJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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